UK-371804 is a potent urokinase-type plasminogen activator (uPA) inhibitor with a Ki of 10 nM. Displays 4000-fold selectivity vs tPA and 2700-fold vs plasmin.
UK-371804
CAS No.:
VCID: VC0005803
Molecular Formula: C14H16ClN5O4S
Molecular Weight: 385.8 g/mol
Purity: ≥98% by HPLC
* For research use only. Not for human or veterinary use.

Description |
UK-371804 is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease involved in various physiological and pathological processes, including cancer invasion and metastasis, as well as wound healing . It is also known for its potential in treating chronic dermal ulcers and has shown activity as a non-covalent inhibitor of TMPRSS2 . Pharmacological ProfileUK-371804 is characterized by its high potency and selectivity for uPA, with a Ki value of 10 nM. This selectivity is crucial as it minimizes off-target effects on other serine proteases like tissue-type plasminogen activator (tPA) and plasmin . Inhibition MechanismUK-371804 specifically disrupts active uPA, unlike some other drugs that target the uPAR receptor. This mechanism is beneficial in cancer therapy models, where reducing uPA activity can inhibit tumor invasion and metastasis . Cancer TherapyIn cancer research, UK-371804 has been evaluated for its potential to inhibit uPA activity in 3D tumouroid models. While it showed promise in disrupting uPA, its effect on cell viability over a seven-day treatment period was not statistically significant at a concentration of 10 μM . TMPRSS2 InhibitionUK-371804 also acts as a potent non-covalent inhibitor of TMPRSS2, a protease involved in viral entry processes. It forms hydrogen bonds and salt bridges with key residues in the active site of TMPRSS2, suggesting potential applications in antiviral strategies . Solubility and BioavailabilityUK-371804 exhibits moderate solubility, which may impact its bioavailability. Its low gastrointestinal absorption and inability to cross the blood-brain barrier suggest that it is primarily suited for localized or systemic applications where these properties are not limiting . Potential Applications
|
---|---|
Product Name | UK-371804 |
Molecular Formula | C14H16ClN5O4S |
Molecular Weight | 385.8 g/mol |
IUPAC Name | 2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid |
Standard InChI | InChI=1S/C14H16ClN5O4S/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19) |
Standard InChIKey | XSDAXWRCPTYNOD-UHFFFAOYSA-N |
SMILES | CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl |
Canonical SMILES | CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl |
Appearance | Crystalline solid |
Purity | ≥98% by HPLC |
Synonyms | 2-(((4-chloro-1-guanidino-7-isoquinolinyl)sulfonyl)amino)isobutyric acid UK 371,804 UK 371804 UK-371,804 UK-371804 UK371,804 UK371804 |
PubChem Compound | 9952109 |
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume